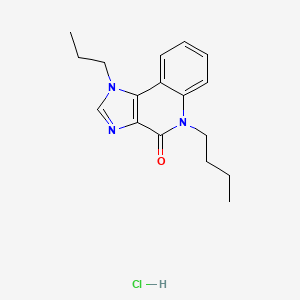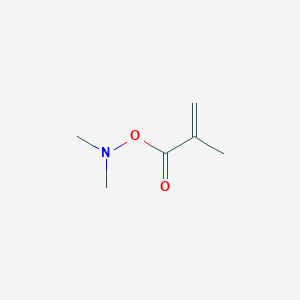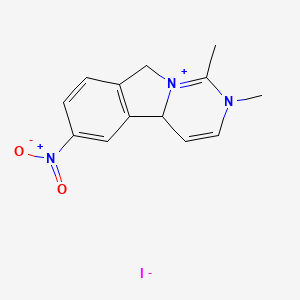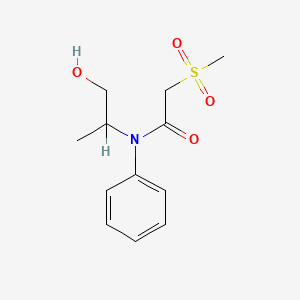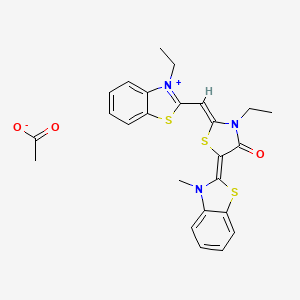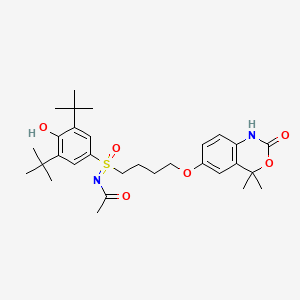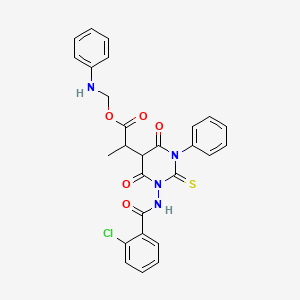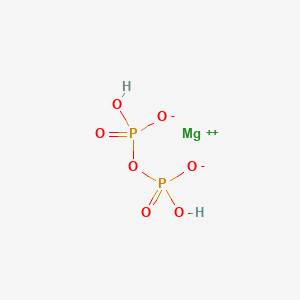
Magnesium dihydrogen pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dihydrogen pyrophosphate is an acidic magnesium salt of diphosphoric acid. It is commonly used as an acidifier, stabilizer, and raising agent in various industrial applications. The compound is known for its white crystalline or powder form and is slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium dihydrogen pyrophosphate is synthesized by adding an aqueous dispersion of magnesium hydroxide slowly to phosphoric acid until a molar ratio of about 1:2 between magnesium and phosphorus is reached. The temperature is maintained below 60°C during the reaction. After the reaction is complete, about 0.1% hydrogen peroxide is added to the mixture, and the slurry is then dried and milled .
Industrial Production Methods
In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction mixture is often dried using a drum dryer or other suitable drying techniques to evaporate water and residual hydrogen peroxide. The resulting granules are then milled into a fine powder and packed for use .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium dihydrogen pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze to form magnesium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form magnesium pyrophosphate and water.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.
Thermal Decomposition: This reaction requires elevated temperatures and is often studied using thermogravimetric analysis.
Major Products
Hydrolysis: Magnesium phosphate and phosphoric acid.
Thermal Decomposition: Magnesium pyrophosphate and water.
Wissenschaftliche Forschungsanwendungen
Magnesium dihydrogen pyrophosphate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of magnesium dihydrogen pyrophosphate involves its ability to release magnesium ions and pyrophosphate ions upon dissolution. These ions can interact with various molecular targets and pathways, including:
Enzyme Activation: Magnesium ions act as cofactors for several enzymes, enhancing their activity.
Phosphate Metabolism: Pyrophosphate ions participate in phosphate metabolism and energy transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Magnesium dihydrogen pyrophosphate is chemically similar to other phosphate compounds, such as:
Calcium dihydrogen diphosphate: Similar in function but contains calcium instead of magnesium.
Monomagnesium phosphate: Another magnesium phosphate compound with different stoichiometry.
Uniqueness
This compound is unique due to its specific molar ratio of magnesium to phosphorus and its particular applications as an acidifier and raising agent in the food industry .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and reactions make it a valuable reagent and additive in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
20768-12-1 |
|---|---|
Molekularformel |
H2MgO7P2 |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
magnesium;[hydroxy(oxido)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/Mg.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |
InChI-Schlüssel |
SJGDFDMUFSBWJO-UHFFFAOYSA-L |
Kanonische SMILES |
OP(=O)([O-])OP(=O)(O)[O-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




